molecular formula C9H16N2O B11965832 4-Cyanopentylmorpholine CAS No. 84145-72-2

4-Cyanopentylmorpholine

Cat. No.: B11965832
CAS No.: 84145-72-2
M. Wt: 168.24 g/mol
InChI Key: WTUXHXRBJCBHNP-UHFFFAOYSA-N
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Description

4-Cyanopentylmorpholine is an organic compound with the molecular formula C9H16N2O It is characterized by the presence of a morpholine ring substituted with a cyanopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanopentylmorpholine can be synthesized through the reaction of morpholine with 5-chloropentanenitrile. The reaction typically involves the use of potassium carbonate as a base and acetonitrile as a solvent. The mixture is stirred at room temperature for 72 hours, followed by extraction and purification steps to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanopentylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanopentyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and sodium methoxide are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Primary amines and secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Cyanopentylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyanopentylmorpholine involves its interaction with specific molecular targets. The cyanopentyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring provides stability and enhances the compound’s binding affinity to its targets. Pathways involved include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

    4-Cyanobutylmorpholine: Similar structure but with a shorter carbon chain.

    4-Cyanopropylmorpholine: Even shorter carbon chain, leading to different chemical properties.

    4-Cyanobenzylmorpholine: Contains a benzyl group instead of a pentyl group.

Uniqueness: 4-Cyanopentylmorpholine is unique due to its specific carbon chain length, which influences its chemical reactivity and biological activity. The presence of the cyanopentyl group provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-morpholin-4-ylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUXHXRBJCBHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233073
Record name 4-Cyanopentylmorpholine
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Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84145-72-2
Record name 4-Morpholinepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Cyanopentylmorpholine
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Record name 4-Morpholinevaleronitrile
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Record name 4-cyanopentylmorpholine
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Record name 4-Cyanopentylmorpholine
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